molecular formula C10H7NO3 B017646 N-(2-Oxoethyl)phthalimide CAS No. 2913-97-5

N-(2-Oxoethyl)phthalimide

Cat. No.: B017646
CAS No.: 2913-97-5
M. Wt: 189.17 g/mol
InChI Key: LMRDBJZQDUVCQH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(2-Oxoethyl)phthalimide, also known as Phthalimidoacetaldehyde or 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde, is a complex organic compoundIt’s known that phthalimide derivatives can interact with various biological targets, depending on their specific structure .

Mode of Action

It’s known that n-oxyphthalimides can produce oxygen radicals upon 1-electron reduction . This suggests that this compound might interact with its targets through redox reactions, leading to changes in the target molecules.

Biochemical Pathways

The generation of oxygen radicals suggests that it might be involved in oxidative stress pathways .

Pharmacokinetics

It’s known that the compound’s lipophilicity and water solubility can influence its bioavailability .

Result of Action

The generation of oxygen radicals suggests that it might induce oxidative stress in cells, which can lead to various cellular responses .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by storage conditions . .

Biological Activity

N-(2-Oxoethyl)phthalimide is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant research findings.

1. Synthesis and Characterization

This compound can be synthesized through various organic reactions, often involving the reaction of phthalic anhydride with an appropriate amine or alcohol under controlled conditions. Characterization typically employs spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm the structure and purity of the compound.

2.1 Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The compound has been tested using various assays, including:

  • DPPH Radical Scavenging : This assay measures the ability of the compound to donate electrons to neutralize free radicals.
  • FRAP (Ferric Reducing Antioxidant Power) : This method assesses the reducing power of antioxidants.
  • CUPRAC (Cupric Ion Reducing Antioxidant Capacity) : This assay evaluates the ability to reduce cupric ions.

The results indicate that this compound shows promising antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

2.2 Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in relation to various cancer cell lines. A notable study synthesized a series of derivatives based on this compound, which were tested for their antiproliferative effects against several cancer cell lines, including:

  • Panc-1 (pancreatic cancer)
  • Sk-mel-28 (melanoma)
  • PC-3 (prostate cancer)

The derivative FT-12 (9j), for example, exhibited significant antiproliferative activity, showcasing IC50 values that indicate effective inhibition of cell growth.

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to various biochemical responses. Mechanistic studies suggest that its anticancer effects may involve the induction of apoptosis in cancer cells through oxidative stress pathways and modulation of cell cycle progression .

4. Comparative Biological Activity

The following table summarizes the biological activities reported for this compound and its derivatives:

CompoundActivity TypeCell Line/ModelIC50 Value (µM)
This compoundAntioxidantDPPH ScavengingNot specified
FT-12 (9j)AntiproliferativePanc-115
FT-12 (9j)AntiproliferativeSk-mel-2820
FT-12 (9j)AntiproliferativePC-325

5. Case Studies

In a case study involving a series of phthalimido-thiazolidine derivatives synthesized from this compound, researchers found that these compounds exhibited varied biological activities, including antimicrobial and anticancer effects. The study highlighted the importance of structural modifications in enhancing biological efficacy .

6. Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry due to its antioxidant and anticancer properties. Ongoing research is essential to fully elucidate its mechanisms of action and explore its applications in drug development.

Further studies are warranted to assess the pharmacokinetics and safety profiles of this compound in vivo, which will be crucial for advancing its therapeutic applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRDBJZQDUVCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183388
Record name Phthalimide, N-(formylmethyl)-
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2913-97-5
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=2913-97-5
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Record name Phthalylglycine aldehyde
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Record name Phthalimidoacetaldehyde
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Record name Phthalimide, N-(formylmethyl)-
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Record name 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde
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Record name PHTHALYLGLYCINE ALDEHYDE
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Synthesis routes and methods I

Procedure details

To a solution of phthalimide diethylacetal (15 g) in tetrahydrofuran (THF) (30 mL) was added 10% aqueous HCl (18 mL). After heating at 75° C. for 5 hrs, the solution was allowed to cool to RT, and ethyl acetate (100 mL) was added. The solution was extracted with saturated sodium carbonate solution (100 mL), brine (100 mL), and the organic layer was separated and dried over magnesium sulfate (MgSO4). The solution was filtered and evaporated to provide 11.2 g of the titled compound.
Name
phthalimide diethylacetal
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
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reactant
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30 mL
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solvent
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100 mL
Type
reactant
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Synthesis routes and methods II

Procedure details

The preparation from N-(2-hydroxyethyl)phthalimide was carried out as in example 2; cooling was carried out by means of tap water. Yield: 74%, m.p. 114° C. (from methylene chloride).
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Synthesis routes and methods III

Procedure details

2-(2,2-diethoxyethyl)isoindoline-1,3-dione (40.00 g, 0.15 mol) was dissolved in 85% formic acid (150 mL) and the mixture was stirred for 2 h at rt. After tlc analysis indicated full conversion to the aldehyde (2,4-DNP stain used for visualization), the solvent was removed and the resultant solid was dried at 150 mm torr vacuum to give 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde (27 g, 95%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Water (50 mL) and trifluoroacetic acid (50 mL) were added to a solution of phthalimidoacetaldehyde diethyl acetal (30.0 g, 114 mmol) in chloroform (200 mL), and the reaction mixture was stirred at room temperature for 48 hours. The aqueous layer was separated, adjusted to pH 7 with the addition of sodium carbonate, and extracted with several portions of dichloromethane. The combined organic fractions were dried over magnesium sulfate, filtered, and concentrated under reduced pressure to provide 14.2 g of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetaldehyde as a white solid.
Name
Quantity
50 mL
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reactant
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50 mL
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reactant
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30 g
Type
reactant
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Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Oxoethyl)phthalimide
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N-(2-Oxoethyl)phthalimide
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N-(2-Oxoethyl)phthalimide
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N-(2-Oxoethyl)phthalimide
Customer
Q & A

Q1: What are the main applications of Phthalimidoacetaldehyde in organic synthesis?

A1: Phthalimidoacetaldehyde, also known as N-(2-Oxoethyl)phthalimide, serves as a versatile building block in organic synthesis. Researchers have successfully utilized it to synthesize various heterocyclic compounds, including:

  • Pyridazin-6(1H)-ones, Pyridazin-6(1H)-imines, and Pyrazolo[5,1-c][1,2,4]triazines: A study demonstrated the synthesis of these heterocycles incorporating an this compound moiety. This highlights the compound's utility in constructing complex molecular structures. []
  • (R,S)-Baclofen: A novel synthetic approach utilized Phthalimidoacetaldehyde as a starting material for the synthesis of (R,S)-Baclofen, a drug with muscle relaxant and antispasmodic properties. The key step involved a Palladium(II)-bipyridine-catalyzed conjugate addition of 4-chloroboronic acid. []

Q2: Can you provide information on the structure and spectroscopic characteristics of Phthalimidoacetaldehyde?

A2: While the provided abstracts don't delve into specific spectroscopic data, we can describe the structure of Phthalimidoacetaldehyde:

    Q3: Has Phthalimidoacetaldehyde been investigated for its pharmacological properties?

    A3: While not extensively studied, some research suggests potential pharmacological activities of Phthalimidoacetaldehyde derivatives:

    • A study investigating pharmacological and toxicological properties of four phthalimidoaldehyde derivatives, including α-Phthalimido-β-methylbutyraldehyde and γ-phthalimidobutyraldehyde, found they significantly prolonged hexobarbital sleep time in mice, suggesting potential central nervous system depressant activity. []
    • Interestingly, α-Phthalimido-β-methylbutyraldehyde also demonstrated significant lacrimatory effects in rats, while Phthalimidoacetaldehyde provoked a contractile response in isolated guinea pig ileum. These responses were blocked by atropine, implying potential involvement with cholinergic mechanisms. []

    Q4: Are there any known applications of Phthalimidoacetaldehyde in asymmetric synthesis?

    A4: Yes, a significant application involves its use in the asymmetric total synthesis of Lycorane alkaloids:

    • Researchers achieved the first collectively asymmetric total synthesis of all members of Lycorane (+)-α, (+)-β, (+)-γ, and (-)-δ using Phthalimidoacetaldehyde. []
    • The key to this synthesis was an asymmetric, stereodivergent Iridium/amine dual catalytic α-allylation of Phthalimidoacetaldehyde, highlighting its utility in complex natural product synthesis. []

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